N'-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboximidamide
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Overview
Description
The compound with the identifier “N'-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboximidamide” is a chemical entity listed in the PubChem database
Preparation Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is used for the quantification and identification of small molecules in various samples.
Thiochromone Compound Preparation: This involves the use of intermediates and specific reaction conditions to synthesize thiochromone compounds.
Chemical Reactions Analysis
The compound “N'-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboximidamide” undergoes various types of chemical reactions, including:
Combination Reactions: Where two or more substances combine to form a single new substance.
Decomposition Reactions: Where a compound breaks down into two or more simpler substances.
Single-Replacement Reactions: Where one element replaces another in a compound.
Double-Replacement Reactions: Where the ions of two compounds exchange places in an aqueous solution to form two new compounds.
Combustion Reactions: Where a substance combines with oxygen, releasing energy in the form of light and heat.
Scientific Research Applications
The compound “N'-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboximidamide” has several scientific research applications, including:
Chemistry: Used in various chemical reactions and synthesis processes.
Medicine: May be used in drug development and therapeutic research.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
Inhibition of Enzymes: Binding to enzyme active sites and inhibiting their activity
Interaction with Receptors: Binding to cellular receptors and modulating their activity.
Comparison with Similar Compounds
The compound “N'-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboximidamide” can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include:
Tranexamic Acid: An antifibrinolytic agent used to reduce or prevent hemorrhagic episodes.
Aminocaproic Acid: An antifibrinolytic agent that inhibits plasminogen activators.
Mycophenolic Acid: A compound used in immunosuppressive therapy.
These compounds share similar mechanisms of action but differ in their specific applications and molecular targets.
Properties
IUPAC Name |
N'-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6/c13-11(9-1-5-15-6-2-9)17-18-12(14)10-3-7-16-8-4-10/h1-8H,(H2,13,17)(H2,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTDSZDSBJVCQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=NN=C(C2=CC=NC=C2)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C(=NN=C(C2=CC=NC=C2)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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